molecular formula C14H18N2O4S B11831837 3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 731003-73-9

3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B11831837
CAS No.: 731003-73-9
M. Wt: 310.37 g/mol
InChI Key: NXHLWUWLYVEPPG-UHFFFAOYSA-N
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Description

3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and additional functional groups that may enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is to start with a quinazolinone derivative and introduce the hydroxybutyl and dimethoxy groups through a series of substitution and addition reactions. The sulfanyl group can be introduced via thiolation reactions using appropriate thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted quinazolinone derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxybutyl and dimethoxy groups may enhance the compound’s binding affinity and specificity, while the sulfanyl group could contribute to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethambutol: A compound with a similar hydroxybutyl group, used as an anti-tuberculosis agent.

    Xanthones: Compounds with a similar quinazolinone core, known for their biological activities.

Uniqueness

3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the combination of its functional groups, which may confer enhanced biological activity and chemical reactivity compared to similar compounds. The presence of both hydroxybutyl and sulfanyl groups in the same molecule is relatively rare and could lead to novel applications in various fields.

Properties

CAS No.

731003-73-9

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

3-(1-hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H18N2O4S/c1-4-8(7-17)16-13(18)9-5-11(19-2)12(20-3)6-10(9)15-14(16)21/h5-6,8,17H,4,7H2,1-3H3,(H,15,21)

InChI Key

NXHLWUWLYVEPPG-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC

solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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